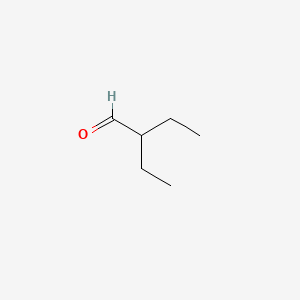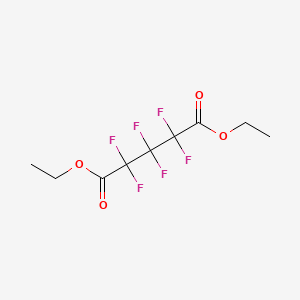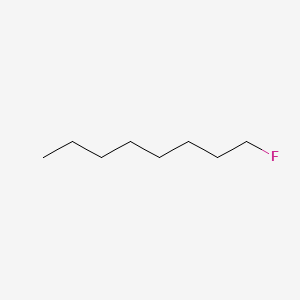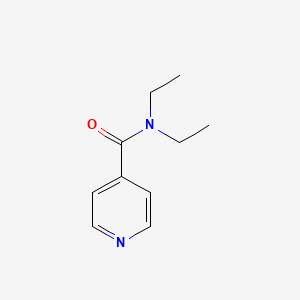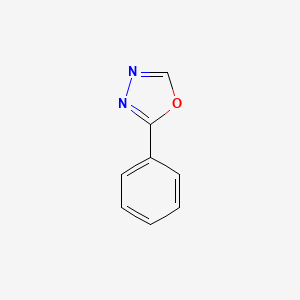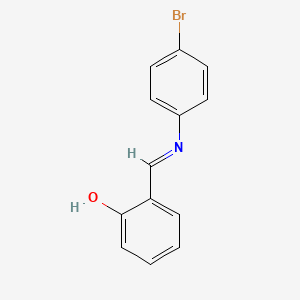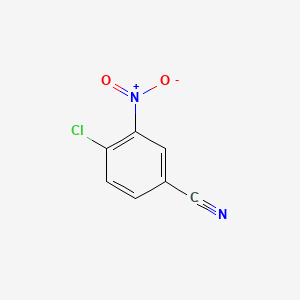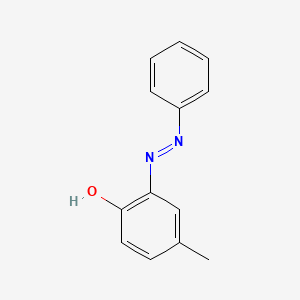![molecular formula C17H18O4 B1361420 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307550-03-4](/img/structure/B1361420.png)
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
概要
説明
7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin is a small molecular compound with the chemical formula C17H18O4 . It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a coumarin core with an acetonyloxy group and a cyclohexene ring.
準備方法
The synthesis of 7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to yield the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: アセトニルオキシ基は、求核置換反応を使用して他の官能基で置換できます。これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります.
科学的研究の応用
7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンは、科学研究において幅広い応用範囲を持っています。
化学: さまざまな化学反応における配位子として、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、神経疾患の研究において関連するモノアミンオキシダーゼA(MAOA)の阻害剤としての可能性が調査されています.
作用機序
7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンの作用機序には、モノアミンオキシダーゼA(MAOA)などの分子標的との相互作用が含まれます。 この酵素を阻害することで、化合物は脳内神経伝達物質のレベルを調節することができ、神経疾患に対する治療効果が期待されます .
類似化合物との比較
7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンは、以下のような他のクマリン誘導体と比較できます。
7-ヒドロキシ-4-メチルクマリン: 抗酸化作用で知られています.
4-メチル-7-(オキシラン-2-イルメトキシ)-2H-クロメン-2-オン: さまざまなクマリン誘導体のアゾリルエタノールの合成に使用されます。7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンの独自性は、その特定の構造にあり、これは異なる化学的および生物学的特性をもたらします。
結論として、7-アセトニルオキシ-3,4-シクロヘキセン-8-メチルクマリンは、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と反応性により、化学、生物学、医学、産業の分野における貴重な研究対象となっています。
特性
IUPAC Name |
4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPSCOEWNGWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351504 | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307550-03-4 | |
| Record name | 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


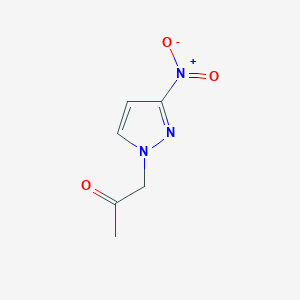
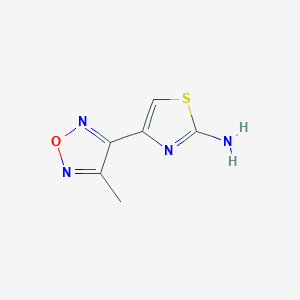
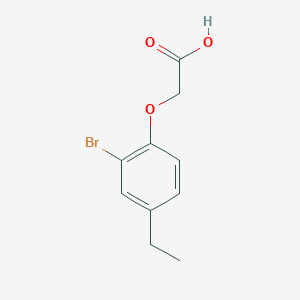

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)

